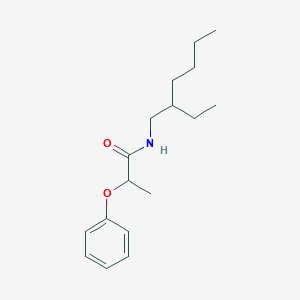

N-(2-ethylhexyl)-2-phenoxypropanamide

Descripción

N-(2-ethylhexyl)-2-phenoxypropanamide is a synthetic amide derivative characterized by a branched 2-ethylhexyl group attached to the amide nitrogen and a phenoxy moiety at the propanamide backbone.

Propiedades

Fórmula molecular |

C17H27NO2 |

|---|---|

Peso molecular |

277.4 g/mol |

Nombre IUPAC |

N-(2-ethylhexyl)-2-phenoxypropanamide |

InChI |

InChI=1S/C17H27NO2/c1-4-6-10-15(5-2)13-18-17(19)14(3)20-16-11-8-7-9-12-16/h7-9,11-12,14-15H,4-6,10,13H2,1-3H3,(H,18,19) |

Clave InChI |

SAZYCQHKLUDYGT-UHFFFAOYSA-N |

SMILES |

CCCCC(CC)CNC(=O)C(C)OC1=CC=CC=C1 |

SMILES canónico |

CCCCC(CC)CNC(=O)C(C)OC1=CC=CC=C1 |

Origen del producto |

United States |

Comparación Con Compuestos Similares

Comparative Analysis with Structural Analogs

Structural and Functional Group Variations

The following compounds share structural motifs with N-(2-ethylhexyl)-2-phenoxypropanamide, enabling comparative insights:

N-(2-ethoxyphenyl)-2-phenoxypropanamide (CAS 349579-61-9)

- Structure : Features an ethoxyphenyl group instead of ethylhexyl.

- Key Differences: The ethoxyphenyl group introduces an ether oxygen, enhancing polarity compared to the aliphatic ethylhexyl chain. Molecular weight (285.34 g/mol) is lower than N-(2-ethylhexyl)-2-phenoxypropanamide (estimated ~325 g/mol), impacting solubility and diffusion kinetics.

- Applications: Likely prioritized for aromatic interactions in drug design due to the phenoxy-ethoxyphenyl synergy .

2-Amino-N-cyclohexyl-N-ethyl-2-methylpropanamide hydrochloride (CAS 1220031-49-1)

- Structure: Contains a cyclohexyl group, ethyl chain, and amino substituent.

- Key Differences: The amino group and hydrochloride salt increase hydrophilicity (logP reduced by ~2–3 units compared to ethylhexyl derivatives).

- Applications : Suited for hydrophilic environments, such as aqueous formulations or ionic interactions in APIs .

N-(2-Hydroxyethyl)-2,2-dimethylpropanamide (CAS 36556-72-6)

- Structure : Hydroxyethyl and dimethyl groups dominate.

- Key Differences: The hydroxyethyl group significantly enhances water solubility, contrasting with the hydrophobic ethylhexyl chain.

- Applications : Likely used in cosmetics or hydrophilic drug delivery systems .

Bis(2-ethylhexyl) phthalate (BEHP)

- Structure : Phthalate ester with two ethylhexyl chains.

- Key Differences: BEHP is a non-amide plasticizer, but the shared ethylhexyl group highlights its role in enhancing polymer flexibility via lipophilic interactions. Higher molecular weight (390.56 g/mol) and logP (~8.5) compared to N-(2-ethylhexyl)-2-phenoxypropanamide.

- Applications : Ubiquitous in plastics, suggesting ethylhexyl’s utility in materials science .

Physicochemical Properties Comparison

*Estimated based on structural analogs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.